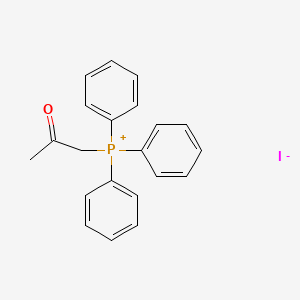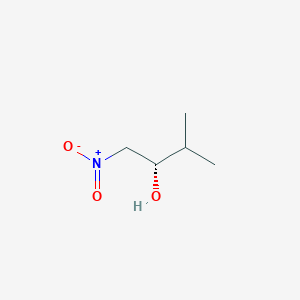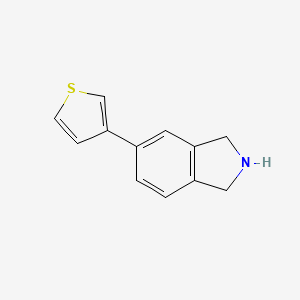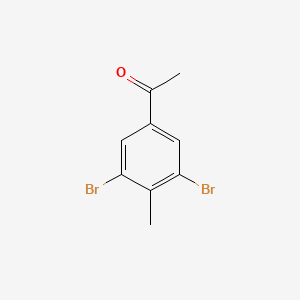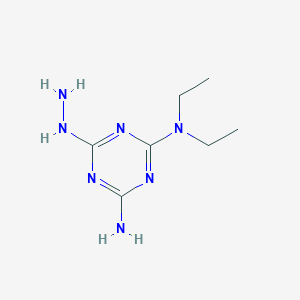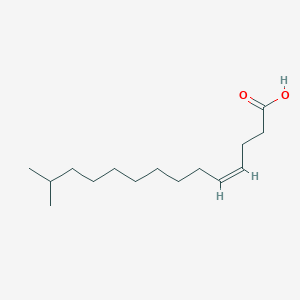
(Z)-13-Methyltetradec-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-13-Methyltetradec-4-enoic acid is a carboxylic acid with a unique structure characterized by a double bond and a methyl group at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-13-Methyltetradec-4-enoic acid typically involves the use of organic synthesis techniques. One common method is the Arndt-Eistert reaction, which elongates an existing carboxylic acid by one methylene group . This reaction involves the conversion of an acid chloride to a diazoketone, followed by a Wolff rearrangement to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-13-Methyltetradec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the carboxylic acid to other functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alcohols, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(Z)-13-Methyltetradec-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to fatty acid metabolism and signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (Z)-13-Methyltetradec-4-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-13-Methyltetradec-4-enoic acid: This isomer differs in the configuration of the double bond.
Tetradecanoic acid: Lacks the double bond and methyl group, resulting in different chemical properties.
13-Methyltetradecanoic acid: Similar structure but lacks the double bond.
Uniqueness
(Z)-13-Methyltetradec-4-enoic acid is unique due to its specific structural features, including the (Z)-configuration of the double bond and the presence of a methyl group
Propriétés
Formule moléculaire |
C15H28O2 |
|---|---|
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
(Z)-13-methyltetradec-4-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h7,9,14H,3-6,8,10-13H2,1-2H3,(H,16,17)/b9-7- |
Clé InChI |
ZSGGBTWUFCJULA-CLFYSBASSA-N |
SMILES isomérique |
CC(C)CCCCCCC/C=C\CCC(=O)O |
SMILES canonique |
CC(C)CCCCCCCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
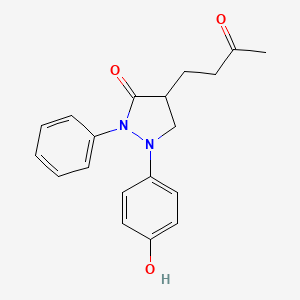
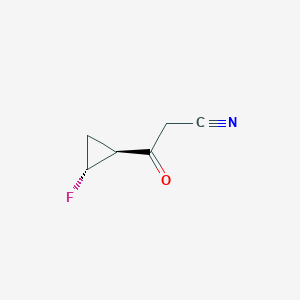
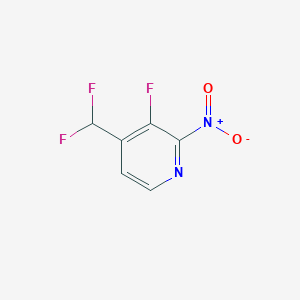

![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
